Enzyme Activation Energy: Melibiose vs. Synthetic Substrate PNPG in Sweet Almond α-Galactosidase
In a head-to-head kinetic comparison, sweet almond α-galactosidase (EC 3.2.1.22) exhibited substantially lower activation energy when hydrolyzing melibiose compared to the synthetic chromogenic substrate p-nitrophenyl α-D-galactopyranoside (PNPG), indicating that melibiose is the thermodynamically more favorable substrate for this enzyme [1].
| Evidence Dimension | Activation energy for enzymatic hydrolysis |
|---|---|
| Target Compound Data | 12.4 kcal/mol |
| Comparator Or Baseline | PNPG (p-nitrophenyl α-D-galactopyranoside): 19.0 kcal/mol |
| Quantified Difference | Melibiose activation energy is 6.6 kcal/mol (34.7%) lower |
| Conditions | Sweet almond α-galactosidase, pH and temperature variable conditions |
Why This Matters
Lower activation energy translates to higher reaction rates under equivalent assay conditions, making melibiose the preferred substrate for alpha-galactosidase activity detection and kinetic characterization.
- [1] Malhotra OP, Dey PM. Kinetic behaviour of sweet almond α-galactosidase. Biochimica et Biophysica Acta (BBA) - Enzymology. 1969;192(2):358-366. View Source
